molecular formula C11H10ClNO B8760035 2-(Chloromethyl)-8-methoxyquinoline

2-(Chloromethyl)-8-methoxyquinoline

Cat. No.: B8760035
M. Wt: 207.65 g/mol
InChI Key: PQDXVFTWXOMCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-8-methoxyquinoline is a quinoline derivative featuring a chloromethyl (-CH2Cl) substituent at position 2 and a methoxy (-OCH3) group at position 7. Quinoline derivatives are renowned for their versatility in medicinal chemistry, materials science, and organic synthesis.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-(chloromethyl)-8-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,7H2,1H3

InChI Key

PQDXVFTWXOMCOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

2-Chloro-8-methoxyquinoline-3-carbaldehyde
  • Structure : Chloro (-Cl) at position 2, formyl (-CHO) at position 3, and methoxy at position 8.
  • Synthesis : Prepared via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) .
  • Crystallography: Monoclinic crystal system (space group P21/n), with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802° .
  • Reactivity : The formyl group allows for nucleophilic additions, contrasting with the chloromethyl group in the target compound, which is prone to nucleophilic substitution.
2-Isopropyl-8-methoxyquinoline
  • Structure : Isopropyl (-CH(CH3)2) at position 2 and methoxy at position 8.
  • Physicochemical Properties: Molecular formula C13H15NO (MW = 201.26). The bulky isopropyl group increases steric hindrance, reducing reactivity compared to the chloromethyl derivative .
5-Bromo-8-methoxy-2-methylquinoline
  • Structure : Bromo (-Br) at position 5, methyl (-CH3) at position 2, and methoxy at position 8.

Substituent Variations at Position 8

8-Chloro-7-methoxyquinoline
  • Structure : Chloro at position 8 and methoxy at position 5.
  • Properties : Positional isomerism significantly alters electronic effects; the 8-chloro group may act as a stronger electron-withdrawing substituent compared to 8-methoxy .
6-Methoxyquinoline and 8-Methoxyquinoline
  • Photophysical Behavior: 8-Methoxyquinoline exhibits unique excited-state proton transfer dynamics due to intramolecular hydrogen bonding, unlike 6-methoxyquinoline. This property is exploited in fluorescence-based sensors and PDE4 inhibitors .

Functionalized Derivatives

N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline
  • Structure : Chloro at position 2, methyl at position 8, and an aniline-derived side chain.
  • Synthesis : Imine reduction using NaBH3CN at pH 6, highlighting the utility of chloro/methyl substituents in generating bioactive amines .
4-Chloro-2-(4-cyclopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinoline
  • Structure : Thiazole ring at position 2, chloro at position 4, and methyl at position 8.

Comparative Data Table

Compound Substituents (Position) Molecular Formula Key Properties/Applications References
2-(Chloromethyl)-8-methoxyquinoline -CH2Cl (2), -OCH3 (8) C11H10ClNO High reactivity for alkylation
2-Chloro-8-methoxyquinoline-3-carbaldehyde -Cl (2), -CHO (3), -OCH3 (8) C11H8ClNO2 Vilsmeier-Haack synthesis; crystallography
2-Isopropyl-8-methoxyquinoline -CH(CH3)2 (2), -OCH3 (8) C13H15NO Steric hindrance; reduced reactivity
8-Chloro-7-methoxyquinoline -Cl (8), -OCH3 (7) C10H8ClNO Positional isomerism effects
5-Bromo-8-methoxy-2-methylquinoline -Br (5), -CH3 (2), -OCH3 (8) C11H10BrNO Halogen-based cross-coupling

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